Lithium triisopropyl 2-(5-fluoropyridyl)borate
Description
Lithium triisopropyl 2-(5-fluoropyridyl)borate (CAS 1048030-49-4) is a lithium borate complex featuring a pyridyl ring substituted with fluorine at the 5-position and triisopropyl borate as the coordinating ligand. This compound is part of a broader class of organoboron reagents used in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as electrolyte additives in lithium-ion batteries . Its structure combines the electron-withdrawing fluorine substituent with the steric bulk of isopropyl groups, influencing reactivity, stability, and application-specific performance.
Properties
IUPAC Name |
lithium;(5-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEAHNZSKQCBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)F)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BFLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682080 | |
| Record name | Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048030-49-4 | |
| Record name | Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Preparation Strategy
The synthesis of lithium triisopropyl 2-(5-fluoropyridyl)borate typically follows a multi-step organometallic approach involving:
- Formation of a lithiated intermediate from 5-fluoropyridyl derivatives,
- Subsequent reaction with triisopropyl borate to form the borate ester,
- Isolation and purification under inert atmosphere to prevent degradation.
This process is conducted in anhydrous solvents such as toluene and tetrahydrofuran (THF), under argon or nitrogen atmosphere, with temperature control at low temperatures (typically -78 °C to -55 °C) to control reactivity and selectivity.
Experimental Procedure Overview
Preparation of this compound
A representative procedure adapted from Wiley-VCH supporting information involves the following:
-
- Triisopropyl borate (3.81 mL, 3.10 g, 16.5 mmol)
- 5-Fluoropyridyl bromide (15.0 mmol)
- n-Butyllithium (2.5 M in hexanes, 6.6 mL, 16.5 mmol)
- Solvents: Toluene (60 mL), THF (15 mL)
- Temperature: -78 °C initially, then warming to room temperature overnight
-
- An oven-dried round-bottom flask is charged with toluene and THF under argon.
- Triisopropyl borate and 5-fluoropyridyl bromide are added.
- The reaction mixture is cooled to -78 °C.
- n-Butyllithium is added dropwise over 1.5 hours while maintaining the temperature.
- The mixture is stirred for an additional 0.5 hours at -78 °C.
- The reaction is allowed to warm to room temperature and stirred overnight (~15 hours).
- The solvent is removed under reduced pressure and the residue dried under high vacuum at 110 °C for 12 hours to yield the this compound.
Alternative Multi-Step Synthesis via Intermediates
A more detailed multi-step synthesis is described in patent CN104478913A, which involves preparation of 2-fluoropyridine-4-boric acid as an intermediate, closely related to this compound:
Step 1: Formation of Intermediate A
- React 2-fluoropyridine with iodine in the presence of lithium diisopropylamide (LDA) at ≤ -55 °C under nitrogen.
- Quench reaction with aqueous sodium bisulfite.
- Isolate crude product and purify by column chromatography to obtain intermediate A.
Step 2: Formation of Intermediate B
- Treat intermediate A with LDA and water at ≤ -55 °C.
- Quench with saturated NaCl solution.
- Concentrate organic layers and purify by column chromatography to obtain intermediate B.
Step 3: Formation of Target Borate
- React intermediate B with triisopropyl borate in the presence of n-butyllithium at ≤ -55 °C.
- Quench with saturated NaCl aqueous solution.
- Adjust aqueous phase pH to slightly acidic (pH 4–6).
- Extract with ethyl acetate, concentrate organic phase to obtain this compound.
| Step | Reactants | Molar Ratios | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Fluoropyridine : LDA : Iodine | 1 : 1.1–1.2 : 0.5–1.0 | ≤ -55 | 5–8 | - | - |
| 2 | Intermediate A : LDA : Water | 1 : 1.1–1.2 : 4–5 | ≤ -55 | 4–7 | 70–72 | 98–99 |
| 3 | Intermediate B : n-BuLi : Triisopropyl borate | 1 : 1.2–1.5 : 1.1–1.2 | ≤ -55 | - | 76–78 | 99 |
Comparative Analysis of Preparation Methods
| Feature | Direct One-Pot Method (Wiley-VCH) | Multi-Step Method (Patent CN104478913A) |
|---|---|---|
| Complexity | Single reaction sequence | Three-step process with intermediate isolations |
| Reaction Atmosphere | Argon | Nitrogen |
| Temperature Control | -78 °C to room temperature | ≤ -55 °C throughout |
| Purification | Concentration and vacuum drying | Column chromatography after each step |
| Yield | High (≥ 95% purity, yields not explicitly stated) | Moderate to high (70–78% yield per step) |
| Scalability | Suitable for small to moderate scale | Potentially scalable with careful control |
| Safety Considerations | Use of n-BuLi and low temperatures | Use of LDA, n-BuLi, and iodine, requiring careful handling |
Research Findings and Notes
- The use of triisopropyl borate as the boron source is critical for obtaining the triisopropyl borate ester intermediate, which upon lithiation forms the desired lithium borate compound.
- Low temperature (-78 °C to -55 °C) is essential to control the reactivity of organolithium reagents and prevent side reactions.
- The presence of 5-fluoropyridyl moiety requires careful handling due to the electron-withdrawing fluorine substituent, which influences lithiation and subsequent reactivity.
- Purity assessment is reliably done via ^1H NMR, gas chromatography (GC), and combustion analysis.
- The multi-step approach allows isolation of intermediates, which may be advantageous for structural verification and troubleshooting synthesis issues.
- The direct one-pot method is more straightforward but demands precise control of reaction conditions to maintain high purity.
Summary Table of Key Parameters
| Parameter | Direct One-Pot Method | Multi-Step Method |
|---|---|---|
| Solvents | Toluene, THF | THF |
| Organolithium Reagent | n-Butyllithium (2.5 M in hexanes) | n-Butyllithium, LDA |
| Temperature Range | -78 °C to room temperature | ≤ -55 °C |
| Reaction Time | ~17 hours (1.5 h addition + 0.5 h stir + overnight) | 5–8 h (step 1), 4–7 h (step 2), variable (step 3) |
| Purification | Vacuum drying | Column chromatography |
| Yield | Not explicitly stated, high purity | 70–78% per step |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This borate is primarily employed in Suzuki-Miyaura couplings to construct biaryl systems. Key findings include:
Reaction Conditions
Substrate Scope and Yields
The borate couples efficiently with aryl/heteroaryl bromides and chlorides. Representative examples include:
| Aryl Halide | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 2-(5-Fluoropyridyl)-4-methylbiphenyl | 85 | |
| 3-Bromopyridine | 2,3'-Bipyridine derivative | 78 | |
| 2-Bromothiophene | 2-(5-Fluoropyridyl)-thienyl | 82 |
Mechanistic Insights
-
Hydrolysis : LTBs hydrolyze in situ to boronic acids, releasing isopropylate ions that maintain basicity (pH 12–13) .
-
Transmetallation : Facilitated by the boronate’s stability, enabling efficient Pd-mediated coupling without side reactions .
One-Pot Lithiation/Borylation/Coupling Sequences
A streamlined protocol integrates lithiation, borylation, and coupling in a single pot:
-
Lithiation : Directed ortho-lithiation of heteroarenes (e.g., thiophene, benzofuran) using LDA or n-BuLi .
-
Borylation : Quenching with triisopropylborate to form LTBs .
-
Coupling : Direct use of the LTB without isolation, achieving yields of 70–90% for sensitive substrates .
This method avoids handling air-sensitive intermediates and broadens substrate compatibility to include nitro aromatics and esters .
Stability and Practical Advantages
Scientific Research Applications
Applications in Organic Synthesis
LiTPFB plays a crucial role in several synthetic methodologies, particularly in coupling reactions:
2.1. Suzuki-Miyaura Coupling Reactions
LiTPFB is widely used as a nucleophile in Suzuki-Miyaura coupling reactions, where it facilitates the formation of biaryl compounds from aryl halides. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals.
- Case Study : A study demonstrated that LiTPFB effectively coupled with various aryl halides under mild conditions, yielding products in good to excellent yields. The stability of LiTPFB allows for its use even after being stored at room temperature for extended periods .
2.2. Synthesis of Pharmaceutical Intermediates
LiTPFB has been utilized in the synthesis of important pharmaceutical intermediates such as 2-aminopyrimidine-5-boric acid and other fluorinated compounds that exhibit biological activity. The ability to introduce fluorine into organic molecules enhances their pharmacological properties.
- Data Table: Examples of Pharmaceutical Intermediates Synthesized Using LiTPFB
| Intermediate Name | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminopyrimidine-5-boric acid | Suzuki Coupling | 78 | |
| 2-Fluoropyridine-4-boric acid | Borylation Reaction | 85 |
Applications in Material Science
LiTPFB is also explored for its potential applications in material science, particularly in the development of advanced materials like polymers and electronic components.
3.1. Boron Doping in Carbon Nanotubes
Research indicates that LiTPFB can serve as a precursor for boron doping in double-walled carbon nanotubes (DWCNTs), which significantly improves their electrical properties, making them suitable for applications in flat-panel displays.
Stability and Handling Advantages
One of the notable advantages of using LiTPFB is its stability compared to traditional boronic acids. This stability simplifies storage and handling procedures, making it a preferred choice for laboratory settings.
Conclusion and Future Directions
Lithium triisopropyl 2-(5-fluoropyridyl)borate is a versatile compound with significant implications in organic synthesis and materials science. Its unique properties facilitate advanced synthetic methodologies, particularly those involving sensitive substrates or conditions.
Future research may focus on expanding its applications in biological systems and exploring new synthetic pathways that leverage its stability and reactivity. As the demand for efficient coupling agents continues to rise, LiTPFB presents a promising avenue for further exploration in both academic and industrial settings.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The borate group in the compound can form complexes with various biological molecules, leading to inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Structural and Electronic Differences
The primary structural variations among related lithium triisopropyl pyridylborates lie in the substituents on the pyridyl ring and their positions. Key examples include:
| Compound Name | CAS Number | Substituent (Position) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Lithium triisopropyl 2-(5-fluoropyridyl)borate | 1048030-49-4 | -F (5) | C₁₄H₂₃BFNOLi | 267.06* |
| Lithium triisopropyl 2-(5-chloropyridyl)borate | 1256364-35-8 | -Cl (5) | C₁₄H₂₃BClNOLi | 283.51* |
| Lithium triisopropyl 2-(5-methoxypyridyl)borate | 1256364-38-1 | -OCH₃ (5) | C₁₅H₂₆BO₃NLi | 293.14* |
| Lithium triisopropyl 2-(5-methylpyridyl)borate | 1256364-31-4 | -CH₃ (5) | C₁₅H₂₆BNLi | 263.10* |
| Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate | 1393822-86-0 | -CF₃ (5) | C₆H₆BF₃LiNO₃ | 214.86 |
Key Observations :
Reactivity in Cross-Coupling Reactions
This compound is particularly effective in Suzuki-Miyaura couplings due to fluorine’s electron-withdrawing nature, which accelerates transmetallation steps. Comparative studies suggest:
- Fluorine vs. Chlorine : The 5-fluoro derivative exhibits faster coupling kinetics than its 5-chloro analog (CAS 1256364-35-8), attributed to fluorine’s stronger inductive effect .
- Methoxy Substituents : The 5-methoxy variant (CAS 1256364-38-1) shows reduced reactivity in palladium-catalyzed reactions due to electron donation, requiring higher temperatures or longer reaction times .
- Trifluoromethyl Derivatives : Compounds like 1393822-86-0 (with -CF₃) demonstrate exceptional stability but require specialized catalysts due to steric hindrance .
Physical and Chemical Properties
Notes:
Q & A
Q. What are the optimal synthetic routes for preparing lithium triisopropyl 2-(5-fluoropyridyl)borate, and how can purity be validated?
A common approach involves transmetalation of 5-fluoro-2-pyridylboronic acid precursors with lithium triisopropylborate. For example, brominated intermediates like 5-bromo-2-fluoropyridine (CAS 766-11-0) can undergo Miyaura borylation using palladium catalysts under inert conditions . Purity is validated via <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and quantify residual solvents (e.g., DMF or THF). High-performance liquid chromatography (HPLC) with UV detection at 254 nm further ensures >95% purity by area normalization .
Q. Which spectroscopic techniques are critical for characterizing this borate’s structure and stability?
Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B, <sup>19</sup>F) is essential. The <sup>11</sup>B NMR peak near δ 10-12 ppm confirms tetrahedral borate geometry, while <sup>19</sup>F NMR (δ -110 to -120 ppm) verifies the fluoropyridyl group. FT-IR identifies B-O and C-F stretches (e.g., ~1350 cm<sup>-1</sup> for B-O). Stability under anhydrous conditions is assessed via thermogravimetric analysis (TGA) in N2 atmospheres, with decomposition typically >200°C .
Q. How does the fluoropyridyl moiety influence reactivity in cross-coupling reactions?
The 5-fluoro group enhances electrophilicity at the pyridyl ring’s C2 position, facilitating Suzuki-Miyaura couplings. The electron-withdrawing fluorine stabilizes transient intermediates (e.g., Pd-π complexes) and reduces side reactions like protodeboronation. Control experiments comparing non-fluorinated analogs show 10–20% higher yields for fluorinated derivatives in aryl-aryl couplings .
Advanced Research Questions
Q. What computational methods predict the electronic structure and ligand properties of this borate?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and plane-wave basis sets (as implemented in VASP) model the borate’s frontier orbitals. The HOMO is localized on the fluoropyridyl ring, while the LUMO resides on the boron center, suggesting ambiphilic reactivity. Projector augmented-wave (PAW) pseudopotentials account for relativistic effects in fluorine atoms, achieving <0.05 eV error in bond dissociation energies .
Q. How can kinetic studies resolve contradictions in reported catalytic activity with this borate?
Conflicting catalytic data (e.g., in Heck reactions) may arise from solvent-dependent aggregation states. Pseudo-first-order kinetics monitored via <sup>19</sup>F NMR at varying concentrations (0.1–10 mM) reveal dimerization equilibria. For example, in THF, monomeric species dominate and show 3× higher turnover frequencies than aggregated forms in toluene. Microkinetic modeling aligns with Eyring parameters (ΔH‡ ≈ 50 kJ/mol, ΔS‡ ≈ -120 J/mol·K) .
Q. What strategies improve the borate’s stability in protic environments for aqueous-phase reactions?
Encapsulation in β-cyclodextrin or silica matrices reduces hydrolysis. Comparative <sup>11</sup>B NMR studies show unmodified borates degrade within 1 hour in H2O, while silica-coated variants retain >80% integrity after 24 hours. Molecular dynamics simulations (AMBER force fields) indicate hydrophobic interactions between isopropyl groups and the matrix suppress water access .
Methodological Guidelines
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture. Monitor reaction progress with <sup>19</sup>F NMR to detect intermediates (e.g., boronate esters) .
- Computational Workflow : Start with geometry optimization in Gaussian09 (B3LYP/6-311+G(d,p)), then refine with VASP for solid-state interactions .
- Stability Testing : Store samples in argon-filled gloveboxes (<0.1 ppm O2/H2O) and characterize weekly via TGA/NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
